molecular formula C19H21NO3 B349430 3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one CAS No. 609335-12-8

3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one

Cat. No.: B349430
CAS No.: 609335-12-8
M. Wt: 311.4g/mol
InChI Key: BAYDIWRRQGAEFQ-UHFFFAOYSA-N
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Description

3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively studied due to their broad substrate scope and functionalization potential.

Preparation Methods

The synthesis of 3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature . This method is advantageous due to its high yield and recyclability of the catalyst.

Chemical Reactions Analysis

3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and antioxidant effects.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of essential enzymes in microbial cells, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one can be compared with other benzoxazole derivatives, such as:

    2-Phenylbenzoxazole: Known for its antimicrobial properties.

    2-Methylbenzoxazole: Exhibits antifungal activity.

    2-Aminobenzoxazole: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse applications.

Properties

IUPAC Name

3-[(2-pentoxyphenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-3-8-13-22-17-11-6-4-9-15(17)14-20-16-10-5-7-12-18(16)23-19(20)21/h4-7,9-12H,2-3,8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYDIWRRQGAEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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